molecular formula C8H12N2O B13034157 2-Pyridinemethanol, 6-[(methylamino)methyl]- CAS No. 139909-46-9

2-Pyridinemethanol, 6-[(methylamino)methyl]-

Cat. No.: B13034157
CAS No.: 139909-46-9
M. Wt: 152.19 g/mol
InChI Key: IGSSODKLOIGZTG-UHFFFAOYSA-N
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Description

(6-((methylamino)methyl)pyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((methylamino)methyl)pyridin-2-yl)methanol typically involves the reaction of 2-chloronicotinic acid with methylamine hydrochloride, potassium carbonate, and cuprous bromide in a dimethylformamide (DMF) solvent at 100°C. The resulting intermediate, 2-methylamino-3-pyridinecarboxylic acid, is then reduced with lithium aluminium hydride to obtain the target product .

Industrial Production Methods

Industrial production methods for (6-((methylamino)methyl)pyridin-2-yl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-((methylamino)methyl)pyridin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is 2-(methylamino)pyridine-3-carboxylic acid.

    Reduction: The major product is 2-(methylamino)pyridine-3-methanol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Mechanism of Action

The mechanism of action of (6-((methylamino)methyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-((methylamino)methyl)pyridin-2-yl)methanol is unique due to the presence of both the methylamino and hydroxymethyl groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

CAS No.

139909-46-9

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[6-(methylaminomethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H12N2O/c1-9-5-7-3-2-4-8(6-11)10-7/h2-4,9,11H,5-6H2,1H3

InChI Key

IGSSODKLOIGZTG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=CC=C1)CO

Origin of Product

United States

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